2,2-Dimethyl-5-(((6-methylpyridin-3-YL)amino)methylene)-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is an organic compound with a heterocyclic core. This compound is known for its unique structure, which includes a dioxane ring fused with a pyridine moiety. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione, a related compound, was achieved through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis involves the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid:
Pyridinium Salts: These compounds share the pyridine moiety and exhibit similar reactivity patterns.
Uniqueness
2,2-dimethyl-5-[[(6-methyl-3-pyridinyl)amino]methylene]-1,3-Dioxane-4,6-dione is unique due to its specific combination of a dioxane ring and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14N2O4 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
2,2-dimethyl-5-[[(6-methylpyridin-3-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14N2O4/c1-8-4-5-9(6-14-8)15-7-10-11(16)18-13(2,3)19-12(10)17/h4-7,15H,1-3H3 |
InChI Key |
DFKQCSADGRBKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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